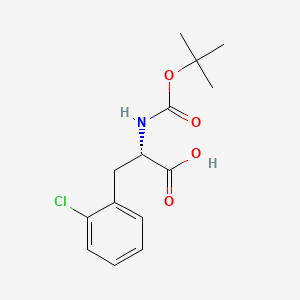

Boc-2-chloro-L-phenylalanine

描述

Evolution of Non-Canonical Amino acids in Synthetic Chemistry

The 20 canonical amino acids encoded by the universal genetic code provide the fundamental building blocks for the vast array of proteins found in nature. However, to the synthetic chemist, this repertoire can be limiting. portlandpress.com The desire to expand the chemical space of proteins has driven the development and integration of non-canonical amino acids (ncAAs), which are amino acids that are not among the 20 naturally encoded ones. portlandpress.comsigmaaldrich.com

Initially, the introduction of ncAAs into proteins was achieved through methods like the chemical derivatization of reactive side chains of naturally occurring amino acids, such as lysine (B10760008) or cysteine. google.com While effective, this approach lacked precision. A significant leap forward came with the development of techniques for the site-specific incorporation of ncAAs during protein synthesis. google.comnih.gov This involves repurposing codons, often stop codons like UAG, to encode for a specific ncAA. portlandpress.com This process requires an engineered tRNA and a corresponding aminoacyl-tRNA synthetase (aaRS) pair that is orthogonal to the host cell's machinery, meaning it does not interfere with the incorporation of the canonical amino acids. nih.govnih.gov

This ability to precisely place a non-canonical amino acid with a unique chemical functionality at a specific site within a protein has revolutionized protein engineering and synthetic biology. portlandpress.com It has enabled the introduction of a wide variety of functionalities, including fluorescent probes, cross-linkers, and post-translational modifications, providing powerful tools to study protein structure, function, and interactions. sigmaaldrich.comfrontiersin.org The biosynthesis of ncAAs has also gained traction as a more environmentally friendly and efficient alternative to traditional chemical synthesis. nih.gov

Significance of Halogenation in Amino Acid Modification and Biological Function

Halogenation, the incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into molecules, is a powerful strategy for modifying the properties of amino acids and, consequently, the peptides and proteins that contain them. nih.govnih.gov This modification can profoundly influence a molecule's physicochemical properties, including its size, shape, electronics, and lipophilicity, leading to significant alterations in biological activity. nih.govencyclopedia.pub It is estimated that up to a third of drugs in clinical investigation are halogenated. encyclopedia.pub

The introduction of halogens can enhance a variety of desirable drug-like properties. For instance, halogenation can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target receptors. encyclopedia.pubmdpi.com The specific effects of halogenation are dependent on the type of halogen, its position on the amino acid, and the number of halogen atoms introduced. nih.gov

Influence on Molecular Interactions and Steric Effects

The introduction of a halogen atom into an amino acid side chain can significantly alter its molecular interactions and steric profile. encyclopedia.pubmdpi.com Halogens are highly electronegative and can act as electron-withdrawing groups, influencing the electronic character of the molecule. encyclopedia.pub They can also participate in various non-covalent interactions, including the notable halogen bond. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. researchgate.netmdpi.com

The strength of these interactions generally increases with the size of the halogen atom (I > Br > Cl > F). researchgate.net These interactions can be comparable in strength to hydrogen bonds and are highly directional, making them a valuable tool in rational drug design and molecular engineering. researchgate.netacs.org For example, studies have shown that halogen bonds can form between halogenated ligands and amino acid residues in protein binding pockets, contributing to increased binding affinity. researchgate.netacs.org The steric bulk of the halogen atom also plays a crucial role, with larger halogens imparting greater steric hindrance, which can influence protein folding and ligand binding. rsc.org

Modulation of Ligand-Receptor Binding Affinity

The strategic placement of halogen atoms on amino acid residues can significantly modulate the binding affinity of ligands to their receptors. encyclopedia.pubmdpi.com This is achieved through a combination of electronic and steric effects. The electron-withdrawing nature of halogens can alter the charge distribution of a molecule, influencing its electrostatic interactions with a receptor. encyclopedia.pub

Furthermore, the ability of chlorine, bromine, and iodine to form halogen bonds provides a powerful mechanism for enhancing binding affinity. acs.org For instance, a study on a series of inhibitors for the human enzyme Cathepsin L demonstrated a progressive increase in binding affinity by replacing a hydrogen atom with chlorine, bromine, and then iodine. This enhanced affinity was attributed to the formation of a halogen bond between the halogen atom and a glycine (B1666218) residue in the enzyme's binding pocket. researchgate.net In another example, the introduction of halogenated tyrosine residues improved the binding affinity of an antibody fragment for its antigen by a factor of ten. encyclopedia.pubmdpi.com

Impact on Conformational Preferences in Peptides and Proteins

The incorporation of halogenated amino acids can have a profound impact on the conformational preferences of peptides and proteins. nih.govnih.gov The steric bulk and electronic properties of the halogen atom can influence the rotational freedom around single bonds within the peptide backbone and side chains, thereby favoring certain conformations. encyclopedia.pubbris.ac.uk

For example, the fluorination of proline, a conformationally constrained amino acid, can bias the pucker of its pyrrolidine (B122466) ring, which in turn can stabilize specific peptide bond conformations (cis or trans). nih.gov This "pre-organization" of the peptide backbone can lead to enhanced thermal and proteolytic stability. nih.gov Studies on model peptide systems have shown that an interstrand halogen bond can stabilize a β-hairpin fold to a degree comparable to a hydrogen bond. acs.orgacs.orgresearchgate.net The position of the halogen on the aromatic ring of phenylalanine has also been shown to influence the self-assembly and gelation properties of Fmoc-phenylalanine derivatives. rsc.org This demonstrates that even minimal atomic substitutions can be used to fine-tune the supramolecular organization of peptides. rsc.orgrsc.org

Positioning Boc-2-chloro-L-phenylalanine within the Landscape of Functionalized Phenylalanine Analogs

This compound is a specific, synthetically modified amino acid that belongs to the broader class of functionalized phenylalanine analogs. sigmaaldrich.com The "Boc" group (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis to prevent the amino group from participating in unwanted side reactions during peptide chain elongation. chemimpex.com The "L" designation indicates the stereochemistry of the amino acid, which is the same as the naturally occurring amino acids. The key functionalization is the chlorine atom at the 2-position (ortho position) of the phenyl ring. nih.gov

This specific placement of the chlorine atom distinguishes it from other halogenated phenylalanine analogs where the halogen is at the meta (3-position) or para (4-position). The position of the halogen significantly influences the molecule's electronic properties and its potential to engage in specific non-covalent interactions, such as halogen bonding. rsc.org As an ortho-substituted analog, this compound can introduce unique steric constraints and electronic perturbations compared to its meta and para counterparts. rsc.org

In the context of advanced chemical research, this compound serves as a valuable building block for the synthesis of peptides and peptidomimetics with tailored properties. chemimpex.comgoogle.com Its incorporation can be used to probe structure-activity relationships, enhance metabolic stability, and modulate biological activity. sigmaaldrich.comchemimpex.com The presence of the chlorine atom offers a handle for further chemical modification and can be used to fine-tune the conformational preferences and binding affinities of the resulting peptides. mdpi.com Therefore, this compound and other halogenated phenylalanine derivatives are crucial tools for medicinal chemists and chemical biologists in the design and development of novel therapeutic agents and molecular probes. sigmaaldrich.comchemimpex.com

Data on this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 114873-02-8 | C14H18ClNO4 | 299.75 |

| 2-Chloro-L-phenylalanine | 103616-89-3 | C9H10ClNO2 | 199.63 |

| Fmoc-2-chloro-L-phenylalanine | 198560-41-7 | C24H20ClNO4 | 421.88 |

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921522 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-02-8 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Incorporation of Boc 2 Chloro L Phenylalanine into Peptide and Protein Systems

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a well-established strategy in SPPS. The incorporation of Boc-2-chloro-L-phenylalanine into a growing peptide chain using SPPS presents unique challenges and opportunities due to the steric hindrance imposed by the ortho-chloro substituent.

Optimization of Coupling Reactions with Boc-Protected Amino Acids

The efficiency of the coupling reaction is paramount for the successful synthesis of long peptides. The steric bulk of the Boc protecting group, combined with the ortho-chloro substituent of this compound, can significantly hinder the approach of the activated amino acid to the N-terminus of the peptide chain. This can lead to incomplete coupling and the accumulation of deletion sequences. To overcome this, optimization of the coupling conditions is crucial.

Several strategies can be employed to enhance the coupling efficiency of sterically hindered amino acids like this compound. The choice of coupling reagent is a critical factor. While standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be effective, more potent activating agents are often required. Uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to facilitate difficult couplings by forming highly reactive activated esters.

Furthermore, the reaction conditions can be fine-tuned to promote complete coupling. This includes increasing the reaction time, elevating the temperature, and using a higher excess of the protected amino acid and coupling reagents. The choice of solvent can also play a role, with more polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) often being preferred.

| Coupling Reagent | Additive | Key Features |

| DCC/DIC | HOBt | Standard, cost-effective, but can be slow for hindered couplings. |

| HBTU | HOBt | Forms highly reactive OBt esters, good for many difficult couplings. |

| HATU | HOAt | Forms more reactive OAt esters, often superior for very hindered couplings. |

| COMU | Oxyma | High reactivity, good solubility of byproducts, considered a "green" option. |

Table 1: Common Coupling Reagents for SPPS

Monitoring the completeness of the coupling reaction is essential. Qualitative tests like the Kaiser test (ninhydrin test) can be used to detect the presence of unreacted primary amines on the solid support. A negative Kaiser test indicates that the coupling reaction has gone to completion.

Strategies for Preventing Side Reactions During Incorporation

Beyond incomplete coupling, the incorporation of this compound can be accompanied by other side reactions. While the chloro-substituent on the phenyl ring is generally stable under standard SPPS conditions, the potential for unwanted reactions must be considered.

One potential side reaction is racemization of the amino acid during the activation step. This is a general concern in peptide synthesis, particularly for hindered amino acids where longer activation times may be required. The use of additives like HOBt or its derivatives helps to suppress racemization by forming active esters that are less prone to epimerization.

Another consideration is the potential for side reactions involving the Boc group itself. During the acidic deprotection step, typically with trifluoroacetic acid (TFA), the resulting tert-butyl cation can modify sensitive residues like tryptophan or methionine. While 2-chloro-L-phenylalanine itself is not susceptible to this, the presence of other sensitive amino acids in the peptide sequence necessitates the use of scavengers, such as triisopropylsilane (TIS) or water, in the cleavage cocktail to quench these reactive cations.

Finally, although less common for the phenyl ring of phenylalanine, the possibility of dehalogenation under certain conditions, though not widely reported in standard Boc-SPPS, should be a theoretical consideration, especially during the final cleavage from the resin with strong acids like hydrogen fluoride (HF) if this method is employed. However, with the more common TFA cleavage, this is generally not an issue.

Genetic Code Expansion and Non-Canonical Amino Acid Incorporation

Genetic code expansion provides a powerful alternative to chemical synthesis for incorporating non-canonical amino acids (ncAAs) like 2-chloro-L-phenylalanine directly into proteins in living organisms. This technology relies on the engineering of orthogonal translational machinery that can recognize a specific ncAA and a unique codon, typically a stop codon like the amber codon (UAG), to direct its site-specific incorporation during protein synthesis.

Engineering Orthogonal Aminoacyl-tRNA Synthetases and tRNAs

The core components of genetic code expansion are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). "Orthogonal" in this context means that the engineered aaRS does not recognize any of the endogenous tRNAs in the host organism, and the engineered tRNA is not a substrate for any of the host's endogenous aaRSs.

To incorporate 2-chloro-L-phenylalanine, an aaRS must be evolved or designed to specifically recognize this amino acid and not the canonical 20 amino acids. A common strategy is to start with an aaRS from a different domain of life, such as an archaeal tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS) for use in E. coli. The active site of this aaRS is then mutated to create a binding pocket that accommodates the 2-chloro-L-phenylalanine side chain. This is often achieved through rounds of directed evolution, where a library of mutant synthetases is screened for the desired activity. A previously reported rationally designed pyrrolysyl-tRNA synthetase mutant (PylRS(N346A/C348A)) has been shown to be capable of genetically encoding seven phenylalanine derivatives with small ortho-substitutions, including halogenated versions, in both Escherichia coli and mammalian cells. nih.gov

Similarly, the orthogonal tRNA must be engineered to recognize a unique codon, such as the amber stop codon. This is typically achieved by changing the anticodon loop of the tRNA to CUA, which is complementary to the UAG codon. The rest of the tRNA sequence is often optimized to ensure efficient processing and function within the host's translational machinery while maintaining its orthogonality.

| Component | Function | Engineering Strategy |

| Orthogonal aaRS | Specifically recognizes and attaches 2-chloro-L-phenylalanine to the orthogonal tRNA. | Directed evolution or rational design of an aaRS from a different domain of life (e.g., archaeal PylRS). |

| Orthogonal tRNA | Recognizes a unique codon (e.g., amber stop codon) and delivers 2-chloro-L-phenylalanine to the ribosome. | Mutating the anticodon loop to be complementary to the unique codon (e.g., CUA for UAG). |

Table 2: Key Components for Genetic Incorporation of 2-Chloro-L-phenylalanine

Site-Specific Incorporation Techniques

Once an orthogonal aaRS/tRNA pair for 2-chloro-L-phenylalanine has been developed, it can be used for the site-specific incorporation of this ncAA into a target protein. This is achieved by introducing a unique codon (e.g., UAG) at the desired position in the gene encoding the protein of interest.

The general workflow involves:

Gene Modification: The gene of the target protein is mutated to introduce an amber (UAG) codon at the site where 2-chloro-L-phenylalanine is to be incorporated.

Expression System: The modified gene is introduced into a host organism (e.g., E. coli) that also expresses the engineered orthogonal aaRS and tRNA.

Supplementation: The growth medium of the host organism is supplemented with 2-chloro-L-phenylalanine.

Protein Expression: Upon induction of gene expression, the host's translational machinery reads the mRNA. When the ribosome encounters the UAG codon, the orthogonal tRNA, charged with 2-chloro-L-phenylalanine by the orthogonal aaRS, delivers the ncAA to the ribosome, resulting in its incorporation into the growing polypeptide chain.

The fidelity of incorporation is a critical parameter, and it is essential to ensure that the ncAA is incorporated only at the designated site and that no canonical amino acids are mis-incorporated at that position.

Impact of 2-Chloro-L-phenylalanine Integration on Peptide/Protein Structure and Function

The introduction of a 2-chloro substituent on the phenylalanine side chain can have significant effects on the structure and function of the resulting peptide or protein. The chlorine atom is larger than a hydrogen atom and possesses different electronic properties, which can lead to altered intramolecular and intermolecular interactions.

The electronic effect of the chlorine atom, being an electron-withdrawing group, can modulate the properties of the aromatic ring. This can influence cation-π interactions, which are important for protein stability and ligand binding.

From a functional perspective, the incorporation of 2-chloro-L-phenylalanine can be used to probe protein-protein or protein-ligand interactions. The altered size and electronics of the side chain can either enhance or disrupt these interactions, providing valuable insights into the specific residues that are critical for binding. For example, studies on the L-type amino acid transporter 1 (LAT1) have shown that halogenated phenylalanines can exhibit altered affinity and transport velocity, highlighting the sensitivity of this transporter to modifications on its substrates. nih.gov Furthermore, the incorporation of halogenated amino acids can introduce a unique spectroscopic probe for NMR studies or a heavy atom for X-ray crystallography, aiding in structure determination.

Influence on Conformational Dynamics

The introduction of this compound into a peptide sequence can significantly influence its three-dimensional structure and flexibility. The chlorine atom at the ortho position of the phenyl ring introduces both steric and electronic effects that can alter the preferred backbone and side-chain conformations.

The steric bulk of the chlorine atom can restrict the rotational freedom of the phenyl ring, leading to a more defined and potentially altered side-chain orientation compared to that of natural phenylalanine. This can, in turn, influence the local peptide backbone, favoring certain dihedral angles and promoting specific secondary structures such as β-turns or helical motifs. The electronic effect of the electron-withdrawing chlorine atom can also impact non-covalent interactions within the peptide. For instance, it can modulate the strength of cation-π and other aromatic interactions, which are crucial for maintaining the folded structure of many peptides and proteins.

Further research utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography on peptides specifically containing 2-chlorophenylalanine is needed to provide a more detailed, quantitative understanding of its conformational effects. Such studies would allow for the precise measurement of changes in dihedral angles and the identification of specific intramolecular interactions induced by this unnatural amino acid.

Modulation of Protein–Ligand Interactions

The incorporation of this compound is a strategic approach to fine-tune the binding affinity and specificity of proteins for their respective ligands. The steric and electronic perturbations introduced by the 2-chloro-phenylalanine residue can either enhance or diminish binding, depending on the specific context of the protein-ligand interface.

The chlorine atom can participate in halogen bonding, a non-covalent interaction that has gained recognition for its potential to enhance binding affinity in drug design. If the active site of a protein contains a suitable halogen bond acceptor, the presence of the 2-chloro-phenylalanine can introduce a new, favorable interaction, thereby increasing the ligand's potency.

Conversely, the steric hindrance of the chlorine atom can also lead to a decrease in binding affinity. In a study focused on developing peptide-based binders for the KRAS protein, a derivative containing 2-chlorophenylalanine exhibited significantly weaker binding compared to its phenylalanine counterpart. This suggests that the chlorine atom created a steric clash within the binding pocket, disrupting the optimal interactions required for high-affinity binding.

The influence of halogenation on ligand affinity has been systematically studied in the context of the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids across cell membranes. Research has shown that the position and nature of the halogen on the phenylalanine ring are critical for modulating the affinity for LAT1. Specifically, the presence of a chlorine atom at the 2-position of phenylalanine was found to significantly impact its inhibitory activity on LAT1.

Table 1: Effect of 2-chloro-L-phenylalanine on the Inhibition of L-type Amino Acid Transporter 1 (LAT1)

| Compound | IC50 (µM) for LAT1 Inhibition |

|---|---|

| L-Phenylalanine | 43.5 ± 5.4 |

| 2-chloro-L-phenylalanine | 28.6 ± 3.1 |

The data in Table 1 clearly demonstrates that the incorporation of a chlorine atom at the 2-position of the phenyl ring enhances the inhibitory potency of phenylalanine against LAT1, as indicated by the lower IC50 value. This highlights the potential of using 2-chlorophenylalanine to develop more effective inhibitors for specific protein targets.

Further quantitative studies, such as the determination of dissociation constants (Kd) or inhibition constants (Ki) for a wider range of protein-ligand systems, will provide a more comprehensive understanding of the structure-activity relationships governing the modulatory effects of this compound.

Applications of Boc 2 Chloro L Phenylalanine in Biochemical and Medicinal Research

Development of Biochemical Probes and Tools

The unique structure of Boc-2-chloro-L-phenylalanine allows for its use in creating sophisticated biochemical probes and tools to explore complex biological systems. Its incorporation into peptides and other molecules enables researchers to dissect molecular interactions with high precision.

This compound is frequently employed in structure-activity relationship (SAR) studies to understand how specific structural modifications affect the biological activity of a peptide or small molecule. By systematically replacing a standard phenylalanine residue with its 2-chloro counterpart, researchers can probe the importance of the phenyl ring's electronic and steric properties for molecular recognition and function.

The presence of the chlorine atom at the 2-position alters the side chain's properties in several ways:

Electronic Effects : The electron-withdrawing nature of chlorine modifies the charge distribution of the aromatic ring.

Steric Hindrance : The size of the chlorine atom can influence the preferred conformation of the side chain and its fit within a binding pocket.

Hydrophobicity : Halogenation can impact the local hydrophobicity of the molecule, potentially affecting its binding affinity and membrane permeability.

These controlled modifications allow for the systematic evaluation of a compound's interaction with its biological target, such as an enzyme active site or a receptor binding domain. This process is fundamental to optimizing lead compounds in drug discovery.

| Parameter | Description | Impact on SAR Studies |

|---|---|---|

| Boc Protecting Group | A tert-butyloxycarbonyl group that protects the amino terminus. | Enables controlled, stepwise incorporation into a peptide sequence during synthesis. chempep.comlibretexts.org |

| Chloro Substituent | A chlorine atom at the ortho- (2-) position of the phenyl ring. | Provides a specific point of modification to probe steric and electronic interactions at the target binding site. chemimpex.com |

| Chirality | The L-configuration is the naturally occurring stereoisomer for most amino acids. | Maintains the stereochemical integrity required for specific biological interactions. |

This amino acid derivative is a valuable tool in the study of enzyme mechanisms and the design of inhibitors. chemimpex.comchemimpex.com The chlorinated phenyl ring can serve as a key pharmacophore that interacts with an enzyme's active site. In some cases, derivatives of chloro-phenylalanine have been designed as mechanism-based inactivators, where the molecule forms a covalent bond with a critical residue in the enzyme's active site, leading to irreversible inhibition. nih.gov For example, N-(2-chloroethyl)-N-methylphenylalanine, a related compound, was designed as a mechanism-based inactivator for carboxypeptidase A. nih.gov The study of such interactions provides crucial insights into enzyme function and pathways for designing potent and selective inhibitors. chemimpex.com

Given that L-phenylalanine is a precursor to several key neurotransmitters, including dopamine and norepinephrine, its halogenated analogs are useful for probing the enzymes and receptors within neurotransmitter systems. chemimpex.comchemimpex.comchemimpex.com By incorporating 2-chloro-L-phenylalanine into peptide sequences or small molecules, researchers can investigate the structural requirements for binding to neurotransmitter receptors or for inhibition of enzymes involved in their synthesis or degradation. chemimpex.com This contributes to a deeper understanding of neurological function and the underlying mechanisms of neurological disorders. chemimpex.com

Role in Drug Discovery and Pharmaceutical Development

This compound is a significant component in the modern drug discovery pipeline, primarily serving as a specialized building block for the synthesis of complex pharmaceutical compounds. chemimpex.comchemimpex.com

The primary application of this compound is as a versatile building block in the synthesis of peptides and other complex organic molecules. chemimpex.combiosynth.com It is particularly well-suited for Solid Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and biochemical research. peptide.com

In SPPS, the Boc group serves as a temporary protecting group for the N-terminus of the amino acid. chempep.com This protection prevents unwanted side reactions during the coupling of its C-terminus to the growing peptide chain. libretexts.org After the coupling reaction is complete, the Boc group is efficiently removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), allowing the next protected amino acid to be added to the sequence. chempep.com This cyclical process enables the precise and controlled synthesis of custom peptides with the 2-chloro-L-phenylalanine residue incorporated at a specific position. chemimpex.com

| Property | Value / Description | Significance in Synthesis |

|---|---|---|

| CAS Number | 114873-02-8 | Unique identifier for the specific chemical substance. matrixscientific.com |

| Molecular Formula | C14H18ClNO4 | Defines the elemental composition of the molecule. matrixscientific.com |

| Molecular Weight | 299.76 g/mol | Used for stoichiometric calculations in synthesis protocols. matrixscientific.com |

| Protecting Group | Boc (tert-butyloxycarbonyl) | Protects the N-terminus during peptide coupling; removable with acid. chemimpex.com |

| Functional Moiety | 2-Chlorophenyl side chain | Introduces unique steric and electronic properties into the final molecule. chemimpex.com |

The unique structural features of this compound make it an important starting material for the design of targeted enzyme inhibitors and modulators. chemimpex.com The 2-chloro-phenylalanine moiety can be incorporated into scaffolds designed to fit into the active sites of specific enzymes, such as proteases or kinases. For instance, phenylalanine derivatives are known to be core components of certain HIV-1 capsid inhibitors, demonstrating their utility in developing antiviral agents. nih.gov The chlorine atom can be strategically used to enhance binding affinity, improve selectivity, or block a catalytic mechanism. chemimpex.com This allows medicinal chemists to fine-tune the pharmacological properties of a drug candidate, making it a valuable asset in the development of new therapeutics for a range of diseases. chemimpex.comchemimpex.com

Contribution to Novel Therapeutic Agents

This compound serves as a crucial component in the synthesis of a variety of therapeutic agents, particularly in the design of enzyme inhibitors and modulators of biological pathways. acs.orgchemimpex.com The chlorine substitution on the phenyl ring can enhance the binding affinity and specificity of a peptide for its target, leading to more potent and effective drugs. nih.gov

One area of significant interest is in the development of inhibitors for enzymes implicated in disease. For instance, derivatives of phenylalanine have been explored as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. While specific studies on this compound in this context are emerging, the principle of using halogenated amino acids to improve inhibitor potency is well-established. nih.gov The electronic properties of the chlorine atom can alter the interaction of the inhibitor with the enzyme's active site, leading to enhanced inhibitory activity.

Furthermore, this compound is utilized in the synthesis of bioactive peptides with potential applications in oncology and neurology. nih.gov The modification of peptides with this unnatural amino acid can improve their stability against enzymatic degradation, a critical factor for the development of peptide-based drugs.

| Therapeutic Target Class | Rationale for Incorporating this compound | Potential Therapeutic Application |

| Enzymes (e.g., Proteases, Kinases) | Enhanced binding affinity and specificity to the active site. Increased stability against enzymatic degradation. | Cancer, Inflammatory Diseases |

| Receptors | Altered receptor binding and signaling properties. | Neurological Disorders, Metabolic Diseases |

| Protein-Protein Interactions | Disruption or stabilization of critical protein complexes. | Various diseases including cancer and infectious diseases |

Exploration in Materials Science and Nanotechnology

The ability of peptides to self-assemble into well-ordered nanostructures has opened up exciting possibilities in materials science. The incorporation of modified amino acids like this compound can be used to control and tune these self-assembly processes.

Self-Assembling Peptides and Nanostructures

Research has shown that dipeptides containing phenylalanine can self-assemble into a variety of nanostructures, including nanotubes, nanofibers, and vesicles. acs.orgnih.gov The introduction of a halogen atom, such as chlorine, onto the phenyl ring can significantly influence the intermolecular interactions that drive this self-assembly.

Studies on halogenated diphenylalanine peptides have demonstrated that the type and position of the halogen atom can control the morphology and stability of the resulting nanostructures. acs.orgnih.gov For example, fluorination and iodination of a d-Phe-l-Phe dipeptide were shown to modulate the bundling of nanotubes and the stability of hydrogels formed by these peptides. acs.orgnih.gov While specific studies focusing exclusively on this compound-containing dipeptides are an active area of research, these findings suggest that the 2-chloro substitution would likewise direct the self-assembly process, potentially leading to novel nanostructures with unique properties. The interplay of hydrophobic interactions, hydrogen bonding, and halogen bonding can be precisely controlled to create tailored nanomaterials.

Development of Bio-Based Materials with Tailored Properties

The self-assembling properties of peptides containing this compound make them attractive building blocks for the development of novel bio-based materials. These materials can be designed to have specific mechanical, electronic, and biological properties. Phenylalanine-based polymers, for instance, have been developed with tunable mechanical properties and degradation rates for potential biomedical applications. acs.org

The incorporation of this compound into such polymers could introduce additional functionalities. The chlorine atom can serve as a handle for further chemical modification, allowing for the attachment of other molecules to tailor the material's properties for specific applications, such as drug delivery or tissue engineering. rsc.org The self-assembly of these functionalized peptides can lead to the formation of hydrogels, which are highly hydrated, three-dimensional polymer networks with applications in regenerative medicine and as scaffolds for cell culture. upc.edu

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This field has revolutionized our ability to study and manipulate biological systems. This compound, with its unique chemical handle, holds potential for use in these sophisticated applications.

Strategic Use in Click Chemistry and Labeling

"Click chemistry" describes a class of reactions that are rapid, specific, and high-yielding. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that is widely used in bioconjugation. nih.gov While direct evidence for the use of the chloro group on this compound in click chemistry is still emerging, the principles of bioorthogonal chemistry suggest its potential.

The chlorine atom on the phenyl ring could potentially be modified to introduce an azide or alkyne group, making it a reactive partner in click chemistry reactions. This would allow for the site-specific labeling of peptides and proteins containing this modified amino acid with fluorescent dyes, biotin, or other reporter molecules. sb-peptide.com This strategy enables the precise tracking and visualization of biomolecules within their native cellular environment.

Application in Bioconjugation and Imaging

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is fundamental to the development of antibody-drug conjugates, diagnostic agents, and tools for studying biological processes. The chloro-substituent on this compound can serve as a reactive site for certain bioconjugation reactions. chemimpex.com

For example, photoredox-mediated methods have been developed for the site-selective bioconjugation of phenylalanine residues in proteins. chemrxiv.org While not specific to the 2-chloro derivative, this demonstrates the potential for targeting the phenyl ring for chemical modification. The presence of the chlorine atom could influence the reactivity and selectivity of such reactions.

Furthermore, the incorporation of this compound into peptides destined for use as imaging agents is an area of active research. nih.gov The modification of peptides with unnatural amino acids can enhance their targeting capabilities and pharmacokinetic properties, leading to more effective diagnostic tools for diseases such as cancer. nih.gov

Analytical and Computational Characterization in Research of Boc 2 Chloro L Phenylalanine

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

The precise structural confirmation of Boc-2-chloro-L-phenylalanine and peptides derived from it relies on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the identity and structural integrity of the compound. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the amino acid backbone, and the protons on the chlorinated aromatic ring. carlroth.com Correlation spectroscopy techniques like COSY and HSQC are employed for derivatives to assign specific proton and carbon signals, confirming connectivity within the molecule.

Mass Spectrometry (MS) : MS is critical for determining the molecular weight of the compound and its derivatives, confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, distinguishing the target compound from potential impurities with similar nominal masses. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing data that helps to sequence peptides containing the this compound residue. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound include those for the N-H bond of the carbamate, the C=O stretches of the Boc group and the carboxylic acid, and vibrations associated with the chlorinated aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The aromatic phenyl ring in the molecule gives rise to characteristic absorption bands in the UV region, typically around 250-270 nm. cnr.it This technique is useful for quantifying the concentration of the compound in solution and can be used to monitor reactions involving the aromatic ring.

| Technique | Purpose | Typical Observations for this compound |

|---|---|---|

| ¹H NMR | Structural confirmation and proton environment analysis | Signals for Boc group (~1.4 ppm), backbone protons, and aromatic protons. carlroth.com |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for carbonyls (acid and Boc), aromatic carbons, and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular weight determination | Detection of the molecular ion peak corresponding to the compound's mass (C₁₄H₁₈ClNO₄, MW: 299.75). sapphirebioscience.com |

| IR Spectroscopy | Functional group identification | Stretches for N-H, C=O (carbamate and acid), and C-Cl bonds. |

| UV-Vis Spectroscopy | Detection and quantification of aromatic systems | Absorption maximum related to the chlorophenyl group (~250-270 nm). cnr.it |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of this compound after synthesis and the verification of its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of this compound, with suppliers often guaranteeing purity of ≥98% or ≥99% by this technique. chemimpex.comcarlroth.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The retention time in RP-HPLC can also serve as an experimental measure of the compound's hydrophobicity, a key parameter in drug design.

Column Chromatography : For preparative scale purification, flash column chromatography using silica (B1680970) gel is a common method to isolate the synthesized compound from starting materials and by-products. beilstein-journals.org The choice of solvent system (eluent) is optimized to achieve effective separation based on the polarity differences between the components of the reaction mixture.

Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used to monitor the progress of chemical reactions during the synthesis of this compound and its derivatives. It helps in identifying the completion of a reaction and in selecting appropriate conditions for larger-scale purification by column chromatography.

| Method | Primary Application | Stationary Phase | Principle of Separation |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and hydrophobicity determination. chemimpex.com | Nonpolar (e.g., C18-silica) | Partitioning based on hydrophobicity. |

| Column Chromatography | Preparative isolation and purification. beilstein-journals.org | Polar (e.g., Silica Gel) | Adsorption based on polarity. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and solvent system selection. | Polar (e.g., Silica Gel) | Adsorption based on polarity. |

Computational Modeling and Simulation Studies

Computational methods provide powerful tools for understanding the behavior of this compound at a molecular level, guiding the design of new molecules with desired properties.

While specific molecular dynamics (MD) simulations for this compound are not extensively published, the methodology is well-established for its parent compound, L-phenylalanine. nih.gov MD simulations model the atomic-level movements of a molecule over time by solving Newton's equations of motion. researchgate.net

For this compound, MD simulations would be used to:

Explore Conformational Space : Identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum, in water, or other solvents). This involves analyzing the rotational freedom around key single bonds, such as the N-Cα, Cα-Cβ, and Cβ-Cγ bonds.

Assess Flexibility : Quantify the flexibility of the molecule, which is crucial for understanding how it might adapt its shape to bind to a biological target like an enzyme's active site.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or receptor antagonists.

The process involves:

Descriptor Calculation : Quantifying various properties of the molecules, known as molecular descriptors. For this compound derivatives, these would include steric descriptors (e.g., molecular volume), electronic descriptors (e.g., partial charges influenced by the chlorine atom), and hydrophobic descriptors (e.g., LogP).

Model Building : Using statistical methods like partial least squares (PLS) to build a model that correlates the calculated descriptors with experimentally measured biological activity (e.g., IC₅₀ values). mdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Such studies can reveal that, for instance, a larger halogen at a specific position on the phenyl ring enhances binding affinity to a particular protein transporter. nih.gov

| Descriptor Class | Specific Example | Relevance to this compound |

|---|---|---|

| Steric | Van der Waals Volume | Describes the size and shape, influenced by the Boc group and chlorine atom. |

| Electronic | Dipole Moment, Partial Atomic Charges | Quantifies the effect of the electronegative chlorine on the ring's electron distribution. |

| Hydrophobic | LogP (Partition Coefficient) | Measures lipophilicity, which is critical for membrane permeability and target binding. |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms in the molecule. |

Computational techniques like molecular docking and homology modeling are used to predict and analyze how a molecule like this compound, or a peptide containing it, might bind to a biological target. nih.gov

Molecular Docking : This method predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein). The process involves placing the ligand in the receptor's binding site in various conformations and scoring the resulting poses based on their predicted binding energy. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the chlorinated phenyl ring and the amino acid residues of the protein. researchgate.net

Homology Modeling : When the 3D structure of a target protein is unknown, a model can be built based on the known structure of a related, homologous protein. This model can then be used for docking studies to predict how ligands might interact with the target. nih.gov These predictive models are instrumental in the early stages of drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Metabolomics Applications (e.g., as Internal Standard for 2-chloro-L-phenylalanine)

In the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) in biological systems, accurate quantification is essential. This is often achieved through the use of stable isotope-labeled or non-endogenous internal standards.

While this compound itself is a protected amino acid, its deprotected form, 2-chloro-L-phenylalanine, is a non-proteinogenic amino acid that can be used as an internal standard in metabolomics studies. caymanchem.com The high purity and stability of this compound make it an excellent and reliable precursor for the in-situ or prior generation of the 2-chloro-L-phenylalanine standard required for analytical methods. chemimpex.com In a typical liquid chromatography-mass spectrometry (LC-MS) based metabolomics workflow, a known amount of 2-chloro-L-phenylalanine would be added to a biological sample (e.g., plasma or tissue extract). By comparing the MS signal of the endogenous metabolites to the signal of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. caymanchem.com

Future Directions and Emerging Research Avenues for Boc 2 Chloro L Phenylalanine

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The synthesis of peptides and their constituent unnatural amino acids has traditionally been associated with significant solvent and reagent waste. rsc.orgadvancedchemtech.com The principles of green chemistry are increasingly being applied to address these environmental concerns, with a focus on developing more sustainable and efficient synthetic methodologies. peptide.com For the production of Boc-2-chloro-L-phenylalanine and its subsequent incorporation into peptides, research is moving towards greener alternatives to conventional solvents and reagents.

One of the primary targets for improvement is the reduction of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which are staples in solid-phase peptide synthesis (SPPS). rsc.orgpeptide.com Propylene (B89431) carbonate has emerged as a promising green polar aprotic solvent that can replace both DCM and DMF in solution- and solid-phase peptide synthesis. rsc.org Studies have demonstrated comparable or even better yields and purity for peptide synthesis in propylene carbonate. rsc.org Furthermore, the use of water as a solvent in peptide synthesis is being explored, although challenges related to the solubility of protected amino acids remain. acs.org

In addition to greener solvents, the development of more efficient catalytic systems is a key area of research. Asymmetric catalytic synthesis is recognized as a highly effective method for producing optically enriched α-amino acids. qyaobio.com Novel catalytic approaches, including the use of iron catalysts for C-H oxidative alteration of amino acids, offer pathways to synthesize unnatural amino acids with high stereoselectivity while minimizing waste. qyaobio.com The development of continuous flow reactors for peptide synthesis also presents an opportunity to improve efficiency, reduce waste, and allow for precise control over reaction conditions. advancedchemtech.com

| Solvent | Key Advantages | Challenges | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Propylene Carbonate | Biodegradable, low toxicity, can replace both DCM and DMF. rsc.org | May require optimization of reaction conditions. | Could significantly reduce the environmental footprint of peptides containing this amino acid. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. peptide.com | Solubility of some reagents may be limited. | Offers a more sustainable option for the synthesis and purification steps. |

| Water | The greenest solvent, non-toxic, and readily available. acs.org | Poor solubility of Boc-protected amino acids. acs.org | Would require the development of new protecting group strategies to be viable. |

Expansion of the Genetic Code for Broader Applications

The ability to incorporate unnatural amino acids (UNAAs) like this compound into proteins in living organisms offers a powerful tool for protein engineering and the development of novel biologics. nih.govacs.org This is achieved through the expansion of the genetic code, which involves reassigning a codon, typically a stop codon like the amber codon (UAG), to encode for the UNNA. frontiersin.orgresearchgate.net This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UNNA and does not cross-react with endogenous amino acids or tRNAs. frontiersin.org

Cell-free protein synthesis (CFPS) systems have emerged as robust platforms for the efficient incorporation of UNAAs. nih.govmdpi.comfrontiersin.org These systems offer several advantages over in vivo methods, including the circumvention of cell viability issues and the cell membrane barrier, which can limit the uptake of UNAAs. nih.govfrontiersin.org The open nature of CFPS systems allows for direct control over the translational machinery, facilitating the site-specific incorporation of UNAAs with high fidelity. frontiersin.org

The incorporation of this compound can introduce novel chemical functionalities into proteins. The chloro- substitution on the phenyl ring can be used for bio-orthogonal reactions, allowing for the specific labeling of proteins with fluorescent probes, cross-linkers, or other moieties. acs.org This capability is invaluable for studying protein structure, function, and interactions. Furthermore, the presence of this unnatural amino acid can enhance the stability and therapeutic properties of proteins. merckmillipore.com

Future research in this area will likely focus on the development of more efficient and versatile orthogonal translation systems. This includes the engineering of aminoacyl-tRNA synthetases with improved substrate specificity and catalytic activity for a wider range of UNAAs. Additionally, the use of quadruplet codons and unnatural base pairs is being explored to further expand the number of different UNAAs that can be simultaneously incorporated into a single protein. researchgate.netazolifesciences.com

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Amber Suppression | Reassigns the UAG stop codon to encode a UNNA using an orthogonal tRNA/synthetase pair. acs.orgfrontiersin.org | Most commonly used and well-established method. nih.gov | Competition with release factor 1 can limit efficiency. |

| Sense Codon Reassignment | Globally replaces a canonical amino acid with a non-canonical analog. nih.gov | Allows for the incorporation of multiple UNAAs throughout a protein. nih.gov | Can be toxic to the cell and may alter protein folding and function. |

| Frameshift Suppression | Utilizes a tRNA that recognizes a quadruplet codon to incorporate a UNNA. researchgate.net | Allows for the incorporation of multiple, different UNAAs. researchgate.net | Can be less efficient than amber suppression. |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis that allows for direct manipulation of the translation machinery. nih.govfrontiersin.org | High efficiency, circumvents cell toxicity and permeability issues. nih.govfrontiersin.org | Can be more expensive than in vivo methods for large-scale production. |

Advanced Applications in Targeted Drug Delivery Systems

Peptide-based drug delivery systems are gaining significant attention due to their biocompatibility, biodegradability, and the ability to be tailored for specific targets. nih.gov The incorporation of unnatural amino acids such as this compound into these systems can enhance their therapeutic efficacy. merckmillipore.comnih.gov The unique chemical properties of this compound can be leveraged to create more stable and stimuli-responsive drug carriers. nih.gov

One of the key challenges in peptide-based drug delivery is the susceptibility of natural peptides to proteolytic degradation. nih.gov The introduction of unnatural amino acids can confer resistance to proteases, thereby increasing the in vivo half-life of the peptide carrier and its payload. nih.gov Furthermore, the chloro-substituent on the phenyl ring of this compound can be used as a handle for bioconjugation, allowing for the attachment of targeting ligands or imaging agents. chemimpex.comchemimpex.com

Stimuli-responsive drug delivery systems, which release their cargo in response to specific triggers such as pH or enzymes, are a major focus of current research. nih.govmdpi.com Phenylalanine and its derivatives have been shown to form self-assembling nanostructures that can encapsulate drugs and release them in a pH-dependent manner. researchgate.net The presence of the chloro- group in this compound could be used to fine-tune the physicochemical properties of these nanocarriers, leading to more precise control over drug release. For instance, hydrogels derived from phenylalanine derivatives have been developed for the sustained release of therapeutic proteins. acs.org

Future work in this area will likely involve the design of sophisticated, multi-functional drug delivery systems that incorporate this compound. These systems could combine targeted delivery, controlled release, and real-time imaging capabilities to provide more effective and personalized treatments for a range of diseases, including cancer. nih.gov

| Application Area | Specific Function of this compound | Potential Benefit |

|---|---|---|

| Enhanced Stability | Increases resistance to proteolytic degradation. nih.gov | Longer circulation time and improved bioavailability of the drug. |

| Targeted Delivery | Serves as a site for conjugation of targeting moieties. chemimpex.comchemimpex.com | Increased drug concentration at the site of action and reduced off-target effects. |

| Stimuli-Responsive Release | Modifies the properties of self-assembling nanocarriers for pH- or enzyme-triggered release. nih.govresearchgate.net | Spatially and temporally controlled drug release, improving therapeutic outcomes. |

| Bioconjugation | Provides a reactive handle for attaching imaging agents or other functional molecules. chemimpex.com | Enables theranostic applications, combining therapy and diagnosis. |

Integration with Artificial Intelligence and Machine Learning for Design and Prediction

The vast chemical space of peptides, especially when including unnatural amino acids, presents a significant challenge for traditional design and optimization methods. nih.govbiorxiv.org Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the development of novel peptide-based therapeutics incorporating residues like this compound. biophysics.orgresearchgate.net

Machine learning algorithms can be trained on large datasets of peptide sequences and their corresponding properties to predict the bioactivity, stability, and other characteristics of new, computationally designed peptides. sciencedaily.comnorthwestern.eduiastate.edu This predictive capability can significantly reduce the number of candidate molecules that need to be synthesized and tested experimentally, saving time and resources. northwestern.edu For example, ML models can predict the tolerability of incorporating an unnatural amino acid at a specific site within a protein, a critical factor for successful protein engineering. nsf.govyoutube.com

Generative AI models are being developed to design entirely new peptide sequences with desired properties. nih.gov These models can learn the underlying patterns in known peptide structures and then generate novel sequences that are likely to be active. nih.gov When combined with reinforcement learning, these generative models can be guided towards specific therapeutic goals, such as high binding affinity for a particular target. nih.gov The inclusion of unnatural amino acids like this compound in the training data for these models will be crucial for designing next-generation peptide drugs with enhanced properties. nih.gov

Furthermore, computational tools are being developed to predict the three-dimensional structures of peptides containing unnatural amino acids. nih.gov Accurate structural prediction is essential for understanding how a peptide will interact with its target and for rational drug design. nih.gov As these computational methods become more sophisticated, they will play an increasingly important role in the design and optimization of peptides containing this compound for a wide range of therapeutic applications. frontiersin.org

| AI/ML Application | Description | Relevance to this compound |

|---|---|---|

| Property Prediction | Training models to predict physicochemical and biological properties of peptides. iastate.edumdpi.com | Predicting the impact of incorporating this compound on peptide stability, solubility, and bioactivity. |

| Generative Design | Using generative models to create novel peptide sequences with desired functionalities. nih.gov | Designing new peptides that leverage the unique properties of this compound for enhanced therapeutic effects. |

| Structural Prediction | Predicting the 3D structure of peptides, including those with unnatural amino acids. nih.gov | Enabling rational design of peptides containing this compound by providing insights into their target interactions. |

| In Silico Screening | Computationally screening large libraries of peptides to identify promising candidates. biorxiv.org | Efficiently identifying the most promising peptide sequences incorporating this compound for experimental validation. |

常见问题

Basic Research Questions

Q. How is Boc-2-chloro-L-phenylalanine synthesized and characterized in peptide chemistry?

- Methodological Answer : The compound is synthesized by protecting the amine group of 2-chloro-L-phenylalanine with tert-butoxycarbonyl (Boc) anhydride under basic conditions. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying the Boc group at δ ~1.4 ppm for tert-butyl protons) and high-performance liquid chromatography (HPLC) to assess purity (>97% by HPLC analysis). Melting point analysis (77–81°C) and mass spectrometry (m/z 299.75) are critical for validation .

Q. What solvents are optimal for dissolving this compound, and how does solubility impact experimental design?

- Methodological Answer : Solubility varies significantly with solvent polarity. For example:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMF | >50 | 25 |

| Dichloromethane | ~30 | 25 |

| Water | <1 | 25 |

| Low aqueous solubility necessitates polar aprotic solvents (e.g., DMF) for peptide coupling. Pre-dissolving the compound in DMF before adding to aqueous reaction buffers minimizes aggregation . |

Q. How is this compound used to study enzyme-substrate interactions?

- Methodological Answer : The chloro-substituted phenylalanine residue mimics natural substrates in kinetic assays. Researchers incorporate it into peptide sequences via solid-phase synthesis, then monitor enzymatic hydrolysis rates using fluorescence quenching or HPLC. Competitive inhibition studies require comparing and values with non-chlorinated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in bacterial strain selection, compound purity, or assay conditions. To address this:

- Use standardized MIC (minimum inhibitory concentration) protocols with controls (e.g., ampicillin).

- Validate purity via HPLC and elemental analysis.

- Compare results across multiple studies, noting differences in solvent systems (e.g., DMSO vs. aqueous buffers) and inoculum size .

Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Key factors include:

- Coupling Reagents : HATU or PyBOP in DMF, with 2–4 equivalents of DIEA to maintain pH 8–9.

- Deprotection : Use 30% TFA in DCM for Boc removal, followed by neutralization with 5% DIEA.

- Side Reactions : Monitor for racemization via circular dichroism (CD) spectroscopy, especially at elevated temperatures (>40°C) .

Q. How do environmental factors (e.g., light, temperature) affect the stability of this compound during long-term storage?

- Methodological Answer : Stability studies show:

| Condition | Degradation (%) | Time (months) |

|---|---|---|

| 2–8°C (dark) | <5 | 12 |

| 25°C (ambient light) | ~20 | 6 |

| Decomposition products (e.g., free 2-chloro-L-phenylalanine) are identified via LC-MS. For long-term storage, aliquot the compound under argon and store at -20°C . |

Q. What mechanistic insights can be gained from studying the chelating properties of this compound with transition metals?

- Methodological Answer : UV-Vis spectroscopy and isothermal titration calorimetry (ITC) reveal a 1:1 binding stoichiometry with Fe ( ~10 M). The chloro-substituent enhances metal affinity compared to unmodified phenylalanine, suggesting applications in designing metalloprotease inhibitors or redox-active catalysts .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in antioxidant assays involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC values. For assays like DPPH radical scavenging:

- Normalize data to ascorbic acid controls.

- Apply ANOVA with post-hoc Tukey tests to compare means across concentrations.

- Report values for curve fits and confidence intervals .

Q. How can researchers ensure reproducibility in this compound-based studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。